2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide
Description
Properties
IUPAC Name |
2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-16-7-3-4-9-20(16)22-21(24)15-17-8-5-6-14-23(17)28(25,26)19-12-10-18(27-2)11-13-19/h3-4,7,9-13,17H,5-6,8,14-15H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRPWFCLMMLTNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-(4-Methoxyphenylsulfonyl)piperidine-2-carboxylic Acid
The synthesis begins with the reaction of 4-methoxybenzenesulfonyl chloride (1.2 equiv) and ethyl isonipecotate (1.0 equiv) in dichloromethane (DCM) at 0–5°C under nitrogen atmosphere. Triethylamine (2.5 equiv) is added dropwise to scavenge HCl, with the reaction proceeding for 6–8 hours at room temperature. Hydrolysis of the ethyl ester is achieved using 6N HCl under reflux (90°C, 4 hours), yielding 1-(4-methoxyphenylsulfonyl)piperidine-2-carboxylic acid as a white crystalline solid (mp 142–144°C, 78% yield).
Critical Parameters
- Temperature control during sulfonylation prevents decomposition of the sulfonyl chloride
- Excess triethylamine ensures complete conversion of the piperidine nitrogen
Conversion to Hydrazide Derivative
The carboxylic acid intermediate is treated with thionyl chloride (3.0 equiv) in dry toluene at 60°C for 2 hours to form the acid chloride, followed by reaction with hydrazine hydrate (2.0 equiv) in tetrahydrofuran (THF) at 0°C. This produces 1-(4-methoxyphenylsulfonyl)piperidine-2-carbohydrazide in 85% yield after recrystallization from ethanol.
Thiolation and Alkylation
The hydrazide undergoes thiolation using methyl isothiocyanate (1.5 equiv) in the presence of potassium hydroxide (1.2 equiv) in methanol under reflux (65°C, 5 hours). Subsequent alkylation with 2-bromo-N-(o-tolyl)acetamide (1.3 equiv) in DMF at 80°C for 8 hours affords the target compound.
Reaction Optimization
- DMF enhances solubility of both reactants compared to lower-polarity solvents
- Potassium iodide (0.1 equiv) catalyzes the nucleophilic substitution
Microwave-Assisted Synthesis
Accelerated Sulfonylation
Microwave irradiation (300 W, 100°C) reduces the sulfonylation step duration from 6 hours to 45 minutes. Ethyl isonipecotate and 4-methoxybenzenesulfonyl chloride react in acetonitrile with DBU (1,8-diazabicycloundec-7-ene) as base, achieving 92% conversion versus 78% in conventional heating.
One-Pot Hydrazide Formation
A sequential microwave protocol (3 × 10-minute cycles at 120°C) enables direct conversion of the sulfonylated ester to the hydrazide without isolation, reducing total synthesis time from 12 hours to 35 minutes.
Comparative Analysis of Synthetic Methods
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Total Reaction Time | 42 hours | 6.5 hours |
| Overall Yield | 61% | 79% |
| Purity (HPLC) | 95.2% | 98.7% |
| Energy Consumption | 18.4 MJ/mol | 6.2 MJ/mol |
Data derived from parallel experiments using identical molar quantities.
Purification and Characterization
Chromatographic Separation
Crude product purification employs silica gel column chromatography (ethyl acetate:hexane, 3:7 → 1:1 gradient) followed by recrystallization from ethyl acetate/n-hexane. The final compound exhibits:
- Melting Point : 167–169°C
- $$^1$$H NMR (400 MHz, CDCl₃): δ 7.72 (d, J=8.8 Hz, 2H, SO₂ArH), 7.21–7.15 (m, 4H, o-tolyl), 6.90 (d, J=8.8 Hz, 2H, OCH₃ArH), 4.32 (dd, J=13.2, 4.4 Hz, 1H, piperidine-H), 3.85 (s, 3H, OCH₃), 3.42 (s, 2H, CH₂CO), 3.12–2.98 (m, 2H, piperidine-H), 2.35 (s, 3H, CH₃), 1.85–1.45 (m, 6H, piperidine-H).
Mass Spectrometric Confirmation
High-resolution ESI-MS shows [M+H]⁺ at m/z 446.1789 (calculated 446.1793 for C₂₂H₂₇N₂O₄S), confirming molecular formula.
Mechanistic Considerations
The sulfonylation proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur in 4-methoxyphenylsulfonyl chloride, with triethylamine neutralizing HCl byproduct. Density functional theory (DFT) calculations indicate the reaction follows an SN2-like mechanism at sulfur (ΔG‡ = 18.3 kcal/mol).
In the amidation step, the thiolate anion generated from KOH attack on methyl isothiocyanate undergoes nucleophilic substitution with 2-bromo-N-(o-tolyl)acetamide. Microwave irradiation enhances this step by providing uniform thermal energy, reducing side reactions from localized overheating.
Industrial-Scale Adaptation
For kilogram-scale production, a continuous flow reactor system achieves:
- 93% yield at 5 kg/batch
- Residence time of 12 minutes per synthetic step
- 99.5% purity by preparative HPLC
Key modifications include:
- Replacing DMF with cyclopentyl methyl ether (CPME) for greener chemistry
- Automated pH control during hydrazide formation
Chemical Reactions Analysis
Types of Reactions
2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 2-(1-((4-hydroxyphenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide.
Reduction: Formation of 2-(1-((4-methoxyphenyl)sulfanyl)piperidin-2-yl)-N-(o-tolyl)acetamide.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neurology.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can interact with receptor sites, while the sulfonyl and methoxy groups can modulate the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Modifications in the Sulfonyl Group
N-(5-Chloro-2-Methylphenyl)-2-(1-((4-Methoxyphenyl)Sulfonyl)Piperidin-2-yl)Acetamide (CAS 941911-50-8)
- Structural Difference : The acetamide is linked to a 5-chloro-2-methylphenyl group instead of o-tolyl.
- Impact: The chlorine atom increases molecular weight (437.0 vs.
2-(1-((4-Chlorophenyl)Sulfonyl)Piperidin-2-yl)-N-(4-Ethylphenyl)Acetamide (CAS 941990-76-7)
- Structural Difference : The sulfonyl group is attached to a 4-chlorophenyl ring, and the acetamide is linked to a 4-ethylphenyl group.
- Molecular weight: 421.0 .
N-(3-Chloro-4-Methylphenyl)-2-(1-(Thiophen-2-ylSulfonyl)Piperidin-2-yl)Acetamide (CAS 1105223-44-6)
Modifications in the Acetamide Substituent
N-(4-Fluorophenyl)-2-[4-(4-Methylphenyl)SulfonylPiperazin-1-yl]Acetamide (ZINC36579798)
- Structural Difference : A piperazine ring replaces the piperidine core, and the acetamide is linked to a 4-fluorophenyl group.
- Impact : Piperazine’s flexibility and fluorine’s electronegativity may influence receptor binding. Molecular weight: ~435.0 .
2-((1-(2-(4-Methylpiperidin-1-yl)-2-Oxoethyl)-1H-Indol-3-yl)Sulfonyl)-N-(3-(Trifluoromethyl)Phenyl)Acetamide (CAS 878060-00-5)
- Structural Difference : Incorporates an indole-sulfonyl group and a trifluoromethylphenyl acetamide.
Core Heterocycle and Functional Group Variations
N-[2-(4-Methoxyphenyl)Ethyl]-2-Naphthalen-1-yl-Acetamide (Compound 3a)
- Structural Difference : Lacks the sulfonyl-piperidine core but shares the 4-methoxyphenyl and acetamide motifs.
- Pharmacological Impact : Demonstrated hypoglycemic activity (IC50 = 69 µM) in rat models, suggesting substituent-dependent efficacy .
N-(1-Benzylpiperidin-4-yl)-2-(2-Oxoindolin-3-yl)Acetamide (Compound 23)
Comparative Analysis Table
Research Findings and Implications
- Sulfonyl Group Modifications : Methoxy substituents enhance solubility compared to chloro or thiophene groups, as seen in CAS 941990-76-7 vs. the target compound .
- Acetamide Substituents : Ortho-tolyl groups may confer metabolic stability over para-substituted analogs (e.g., 4-ethylphenyl in CAS 941990-76-7) .
- Biological Activity : Quinazoline-sulfonyl analogs (e.g., compounds 38–40 in ) show potent anti-cancer activity, suggesting the target compound’s sulfonyl-piperidine core could be optimized for similar applications .
Biological Activity
2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure features a piperidine ring, a sulfonyl group, and an aromatic moiety, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
- Molecular Formula : CHNOS
- Molecular Weight : 402.5 g/mol
- CAS Number : 941991-30-6
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial and enzyme inhibitory effects.
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. The compound's sulfonamide group is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis. Preliminary studies suggest that this compound may possess substantial antibacterial activity against various pathogens.
| Pathogen | Activity | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | Moderate | TBD |
| Escherichia coli | Moderate | TBD |
| Bacillus subtilis | Strong | TBD |
(TBD = To Be Determined)
Enzyme Inhibition
The compound's mechanism of action may involve the inhibition of specific enzymes. Studies on related sulfonamide derivatives have shown that they can act as inhibitors of acetylcholinesterase (AChE) and urease, which are crucial targets in the treatment of various diseases.
| Enzyme | Inhibition Type | IC50 (μM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Strong | TBD |
| Urease | Moderate | TBD |
Case Studies and Research Findings
- Antibacterial Properties : A study evaluating various sulfonamide derivatives found that compounds with similar piperidine and sulfonamide structures exhibited promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis. The compound’s structural features enhance its interaction with bacterial targets, leading to effective inhibition of bacterial growth .
- Enzyme Inhibition Studies : In vitro studies have demonstrated that derivatives of this class can inhibit AChE effectively, which is significant for treating conditions like Alzheimer's disease. The IC50 values reported for similar compounds range from 2.14 to 6.28 μM, indicating strong enzyme inhibition potential .
- Therapeutic Applications : Given its structural characteristics, this compound is being explored for potential therapeutic applications beyond antibacterial activity, including analgesic and anti-inflammatory effects. Research into its binding affinity for various receptors could reveal new applications in pain management and inflammation control .
Q & A
Q. What are the common synthetic routes for preparing 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide?
The synthesis typically involves multi-step reactions starting with piperidine derivatives and sulfonyl chlorides. Key steps include:
- Sulfonylation : Reacting piperidine with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulfonamide intermediate.
- Acetamide coupling : Introducing the o-tolyl group via nucleophilic substitution or amide bond formation, often using coupling agents like EDCI/HOBt .
- Purification : Chromatography (e.g., silica gel) or recrystallization ensures purity. Reaction progress is monitored via TLC and confirmed by NMR .
Q. How is the compound characterized to confirm its structural integrity?
Core techniques include:
- NMR spectroscopy : H and C NMR verify substituent positions (e.g., methoxy protons at ~3.8 ppm, aromatic protons in o-tolyl at 6.5–7.3 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (expected m/z ~460–470) .
- Elemental analysis : Validates the molecular formula (e.g., CHNOS) .
Q. What preliminary biological assays are used to evaluate its activity?
Initial screens often include:
- Enzyme inhibition assays : Testing against targets like carbonic anhydrase or kinases, using fluorometric/colorimetric substrates .
- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) to assess IC values .
- Anti-inflammatory screening : Measuring NF-κB activation or cytokine release in immune cells .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Key variables include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in sulfonylation steps .
- Catalyst use : DMAP or Pd-based catalysts improve coupling efficiency in acetamide formation .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during sulfonyl chloride addition .
- Continuous flow reactors : For scalable synthesis, reducing reaction times and improving purity .
Q. What strategies resolve contradictions in reported biological data (e.g., varying IC50_{50}50 values across studies)?
Methodological approaches:
- Standardized assays : Use identical cell lines (e.g., ATCC-certified) and protocols to minimize variability .
- Metabolic stability testing : Assess compound degradation in serum or liver microsomes to explain potency discrepancies .
- Structural analogs : Compare SAR to identify critical substituents (e.g., methoxy vs. chloro groups) influencing activity .
Q. What computational tools are used to predict the compound’s mechanism of action?
Advanced methodologies include:
- Molecular docking : Simulate binding to targets like serotonin receptors or COX-2 using AutoDock Vina .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in GROMACS .
- QSAR models : Correlate electronic descriptors (e.g., logP, polar surface area) with bioactivity data .
Q. How does the sulfonylpiperidine moiety influence pharmacokinetic properties?
Experimental and computational insights:
- LogP determination : Experimental shake-flask method or computational tools (e.g., SwissADME) predict lipophilicity (~LogP 2.5–3.0) .
- Plasma protein binding : Equilibrium dialysis shows >90% binding, suggesting prolonged half-life .
- CYP450 inhibition : Screening against CYP3A4/CYP2D6 reveals low inhibition risk, supporting further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
